2-Bromo-3-methylbenzoyl chloride
Overview
Description
2-Bromo-3-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
2-Bromo-3-methylbenzoyl chloride is utilized in the synthesis of various chemical compounds with potential bioactivity. For instance, it has been used in the preparation of 1-tolyl-3-aryl-4-methylimidazole-2-thiones, which exhibit significant antibacterial activity and slight antifungal and insecticidal properties (Saeed & Batool, 2007).
Antibacterial/Antifungal Activities
In another study, derivatives of methyl β-d-galactopyranoside (β-MGP) were synthesized using 3-bromobenzoyl chloride and showed promising antibacterial and antifungal activities. These derivatives exhibited over 780% inhibition of fungal mycelial growth, suggesting their potential as therapeutic agents against microbial pathogens (Ahmmed et al., 2022).
Antimicrobial Evaluation
Compounds synthesized using 3-methyl-2-benzofuranoyl chloride, a derivative closely related to this compound, demonstrated significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Pharmacological Research
In pharmacological research, derivatives of this compound have been studied for their potential in creating pharmacologically active compounds. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was synthesized from a derivative of this compound, which underwent various reactions to yield pharmacologically relevant compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Catalysis in Organic Synthesis
The compound has also found application in catalysis, specifically in palladium-catalyzed arylation of aldehydes. This underscores its utility in facilitating chemical reactions that are fundamental to organic synthesis (Yamamoto et al., 2015).
Properties
IUPAC Name |
2-bromo-3-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNNEUYMRSYCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.